N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a furan ring, a pyridazine ring, and a chromene structure. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan compounds can be synthesized through various methods such as the Paal-Knorr Furan Synthesis . Pyridazine rings can be synthesized through methods like the Chichibabin pyridazine synthesis .Molecular Structure Analysis
The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a chromene structure, which is a heterocyclic compound that consists of a benzene ring fused to a heterocyclic pyran ring.Chemical Reactions Analysis
Furan compounds can undergo a variety of reactions, including oxidation, halogenation, and C-C bond formations . Pyridazine rings can undergo reactions like nucleophilic substitution and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Furan is a colorless, flammable, highly volatile liquid .Scientific Research Applications
Synthesis and Biological Evaluation
A series of compounds including 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide have been synthesized, exploring the biological properties of these derivatives. The synthesis process involves several key steps, starting from ethyl 2-oxo-2H-chromene-3-carboxylate, moving through hydrazinolysis, and concluding with the formation of Schiff bases and their subsequent reaction to produce the final compounds. These compounds were tested for their antibacterial activity against various bacterial and fungal organisms, providing insights into their potential therapeutic applications (C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010).
Chemical Reactivity Studies
The chemical reactivity of related compounds, such as 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carboxaldehyde, has been extensively studied. Reactions with a variety of nucleophilic reagents have led to the synthesis of diverse products, including Schiff bases, pyrimidine, triazolopyrimidine, tetrazolopyrimidine, and diazepine derivatives, further demonstrating the compound's versatility in chemical synthesis. These studies provide valuable insights into the reactivity patterns and potential applications of the compound in creating pharmacologically active molecules (N. M. El-Gohary, M. Ibrahim, E. El-Sawy, Noura A. Abdel-fatah, 2017).
Antimicrobial and Antioxidant Activity
The antimicrobial and antioxidant activities of novel heterocycles derived from chromonyl-2(3H)-furanone have been evaluated, indicating the potential of these compounds in medicinal chemistry. The study involved synthesizing N-heterocycles and assessing their activity against various strains of bacteria and fungi, demonstrating some promising antimicrobial activities. This research contributes to the understanding of the compound's application in developing new therapeutic agents (S. K. Ramadan, E. El‐Helw, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c24-18-8-7-15(17-6-3-11-27-17)22-23(18)10-9-21-19(25)14-12-13-4-1-2-5-16(13)28-20(14)26/h1-8,11-12H,9-10H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSFYOWGUGKOIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.